1-(3-Chloro-4-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
1-(3-Chloro-4-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a useful research compound. Its molecular formula is C13H15ClN2S and its molecular weight is 266.79 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photodissociable Dimer Reduction Products of 2-Thiopyrimidine Derivatives
Research by Wrona, Giziewicz, and Shugar (1975) on 2-thiopyrimidine derivatives, including 4,6-dimethyl-2-thiopyrimidine and its 1-methyl derivative, has shown that these compounds undergo polarographic reduction in aqueous media. This reduction process leads to the formation of free radicals that rapidly dimerize into products such as 4,4'-bis-(4,6-dimethyl-3,4-dihydropyrimidin-2-thione) and its corresponding 1-methyl dimer. Notably, these dimers can be electrolytically oxidized to regenerate the parent monomers. Additionally, the dimers exhibit photodissociation under certain conditions, regenerating the parent monomers with high quantum yields. This study highlights the electrochemical and photochemical properties of 2-thiopyrimidine derivatives and their relevance to nucleic acid photochemistry (Wrona, Giziewicz, & Shugar, 1975).
Carbamoyl-Substituted Dihydropyrimidines as Potential Calcium Channel Blockers
Ravikumar and Sridhar (2005) explored the structure of two carbamoyl-substituted 1,4-dihydropyrimidines, which exhibit similarities to 1,4-dihydropyridine calcium channel blockers. These structures, specifically 6-methyl-5-(N-methylcarbamoyl)-4-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione monohydrate and its 4-chlorophenyl variant, showcase the flattened boat conformation of the pyrimidine ring and the extended, anticlinal orientation of the carbamoyl side chain. The phenyl ring in these structures assumes a pseudo-axial position relative to the pyrimidine ring, and both compounds feature a two-dimensional hydrogen-bonding network involving water molecules. This research sheds light on the structural features that may contribute to the calcium channel blocking activity of dihydropyrimidines (Ravikumar & Sridhar, 2005).
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2S/c1-9-4-5-10(8-11(9)14)16-7-6-13(2,3)15-12(16)17/h4-8H,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVWGMOUZRYVEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC(NC2=S)(C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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